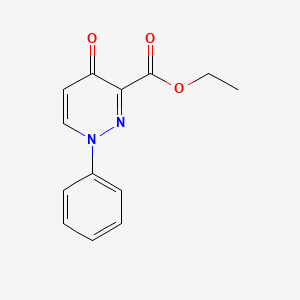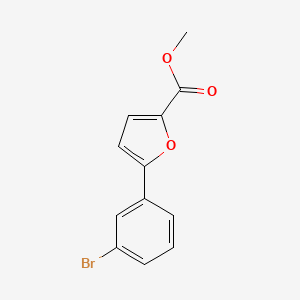![molecular formula C12H9N3O B11770455 2-(Pyridin-3-yl)benzo[d]oxazol-6-amine CAS No. 61382-12-5](/img/structure/B11770455.png)
2-(Pyridin-3-yl)benzo[d]oxazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(吡啶-3-基)苯并[d]噁唑-6-胺是一种杂环化合物,同时含有吡啶和苯并噁唑部分。
准备方法
合成路线及反应条件
2-(吡啶-3-基)苯并[d]噁唑-6-胺的合成通常涉及适当前体的环化反应。一种常见的方法是将2-氨基苯酚与3-吡啶甲酸在脱水条件下反应,形成苯并噁唑环 。该反应通常在脱水剂(如三氯氧磷(POCl3)或多磷酸(PPA))存在下,在升高的温度下进行。
工业生产方法
文献中没有很好地记录该化合物的工业生产方法。大规模合成可能需要优化上述反应条件,以确保高产率和纯度。这可能包括使用连续流动反应器和先进的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
2-(吡啶-3-基)苯并[d]噁唑-6-胺可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化成相应的N-氧化物。
还原: 还原反应可以将硝基转化为胺基。
取代: 亲电和亲核取代反应可以在芳香环上发生。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 在适当的条件下使用卤素(例如,溴)和亲核试剂(例如,胺)等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生N-氧化物,而还原可以产生胺。
科学研究应用
2-(吡啶-3-基)苯并[d]噁唑-6-胺具有多种科学研究应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物由于其独特的电子性质,具有作为荧光探针的潜力。
医学: 它正在被研究作为治疗剂的潜力,特别是在癌症和传染病的治疗中。
作用机制
2-(吡啶-3-基)苯并[d]噁唑-6-胺的作用机制尚不清楚。据信它与特定的分子靶标(如酶或受体)相互作用。该化合物可以抑制或激活这些靶标,导致各种生物学效应。例如,它可能抑制某些激酶的活性,激酶是参与细胞信号通路中的酶 .
相似化合物的比较
类似化合物
- 2-(吡啶-3-基)苯并[d]噁唑-5-胺
- 2-(吡啶-3-基)苯并[d]噁唑-4-胺
- 2-(吡啶-3-基)苯并[d]噁唑-7-胺
独特性
2-(吡啶-3-基)苯并[d]噁唑-6-胺由于其特定的取代模式而具有独特性,这可以影响其电子性质和反应性。这使其成为各种应用的宝贵化合物,特别是在开发新材料和治疗剂方面 .
属性
CAS 编号 |
61382-12-5 |
|---|---|
分子式 |
C12H9N3O |
分子量 |
211.22 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C12H9N3O/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,13H2 |
InChI 键 |
VMTFHTQJCVKSIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)

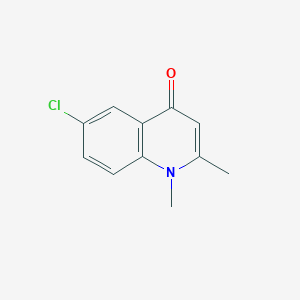
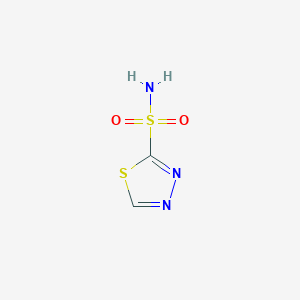
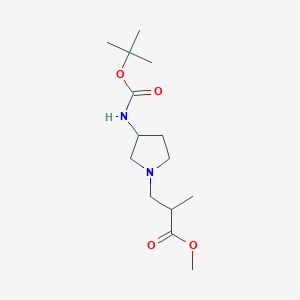
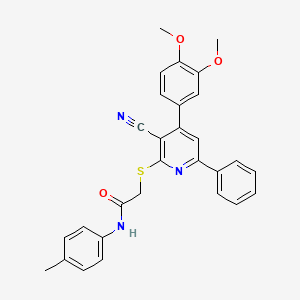
![2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
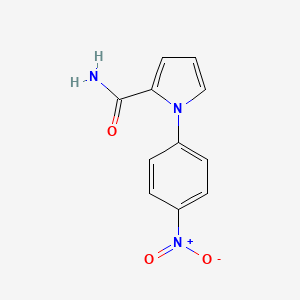
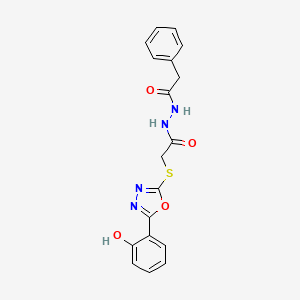
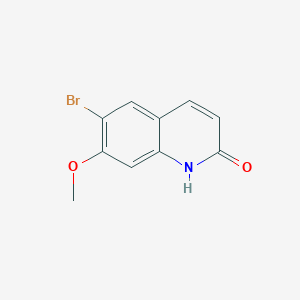
![3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770435.png)
![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)
